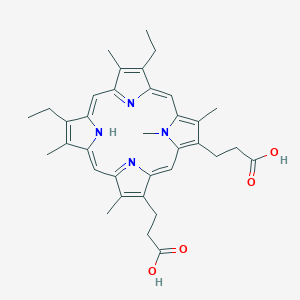
(1-Methylazetidin-3-yl)methanamine
Descripción general
Descripción
The compound (1-Methylazetidin-3-yl)methanamine is a derivative of azetidine, which is a four-membered nitrogen-containing ring. The structure of azetidine derivatives is of significant interest due to their biological activities. The compound is not directly mentioned in the provided papers, but similar azetidine derivatives have been synthesized and evaluated for their biological properties, such as antibacterial and antifungal activities .
Synthesis Analysis
The synthesis of azetidine derivatives can involve various chemical methods. For instance, the paper titled "Synthesis And Biological Evaluation Of Novel Azetidine Derivative" describes the synthesis of a bromopyridinyl azetidine derivative through a series of chemical reactions, with the structure confirmed by IR, 1H NMR, and Mass spectrometry . Although the exact synthesis route for this compound is not provided, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. These techniques provide information about the functional groups, molecular framework, and the mass of the compound, which are crucial for confirming the identity of the synthesized compound .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. The synthesis of azetidine-2-one and 1,3-oxazepine derivatives, as mentioned in one of the papers, involves the formation of Schiff bases followed by reactions with chloroacetyl chloride and maleic anhydride . These reactions showcase the versatility of azetidine derivatives in forming different heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different substituents on the azetidine ring can affect properties such as solubility, melting point, and biological activity. The paper on the synthesis and biological evaluation of a novel azetidine derivative reports acceptable antibacterial and antifungal activities, indicating the potential pharmaceutical applications of these compounds . However, specific physical and chemical properties of this compound are not detailed in the provided papers.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Antibacterial and Antifungal Properties : Rao, Prasad, and Rao (2013) synthesized a derivative of (1-Methylazetidin-3-yl)methanamine, which displayed significant antibacterial and antifungal activities, showcasing its potential in developing new antimicrobial agents (B. G. Rao, A. Prasad, & P. Rao, 2013).
Anticancer Potential : A study by Panathur et al. (2013) reported the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives. These compounds showed potent growth inhibitory action against cancer cell lines, indicating their potential as anticancer agents (Naveen Panathur et al., 2013).
Serotonin 5-HT1A Receptor Biased Agonists for Depression : Sniecikowska et al. (2019) designed 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors. They demonstrated potent antidepressant-like activity, indicating their potential in depression treatment (J. Sniecikowska et al., 2019).
Bone Formation Enhancement : Pelletier et al. (2009) discovered (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a compound that targets the Wnt beta-catenin system. It showed a dose-dependent increase in trabecular bone formation, suggesting its application in treating bone disorders (J. Pelletier et al., 2009).
Synthesis and Material Science Applications
Photocytotoxicity in Red Light : Basu et al. (2014) synthesized Iron(III) complexes using (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine derivatives. These complexes showed exceptional photocytotoxicity in red light, indicating potential applications in cellular imaging and targeted cancer therapy (Uttara Basu et al., 2014).
Novel Palladium and Platinum Complexes for Anticancer Activity : Mbugua et al. (2020) reported new palladium and platinum complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity, highlighting their potential in cancer treatment (S. Mbugua et al., 2020).
Propiedades
IUPAC Name |
(1-methylazetidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZMJWPHZFXDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1359656-98-6 | |
| Record name | 1-(1-Methylazetidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)












